tert-Butylamine

Catalog No.
S578172
CAS No.
75-64-9
M.F
C4H11N
M. Wt
73.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butylamine

CAS Number

75-64-9

Product Name

tert-Butylamine

IUPAC Name

2-methylpropan-2-amine

Molecular Formula

C4H11N

Molecular Weight

73.14 g/mol

InChI

InChI=1S/C4H11N/c1-4(2,3)5/h5H2,1-3H3

InChI Key

YBRBMKDOPFTVDT-UHFFFAOYSA-N

SMILES

CC(C)(C)N

Solubility

Very soluble (NTP, 1992)
Miscible with alcohol and ether; soluble in chloroform
Sol in common organic solvents
In water, 1X10+6 mg/L at 25 °C /miscible/

Synonyms

tert-butylamine, tert-butylamine hydrobromide, tert-butylamine hydrochloride, tert-butylamine hydroiodide, tert-butylamine monolithium salt, tert-butylamine perchlorate, tert-butylamine sulfate (2:1), tert-butylamine thiocyanate, tert-butylamine, conjugate acid

Canonical SMILES

CC(C)(C)N

Tert-Butylamine is an organic compound with the chemical formula (CH₃)₃CNH₂. It is classified as a tertiary amine and appears as a colorless liquid with a characteristic ammoniacal odor. This compound is one of the four isomeric amines derived from butane, alongside n-butylamine, sec-butylamine, and isobutylamine. Tert-Butylamine is known for its highly flammable nature and can form salts with acids through exothermic reactions, generating heat and producing water as a byproduct .

Physical Properties

  • Boiling Point: 44-46 °C
  • Melting Point: -67 °C
  • Density: 0.696 g/mL at 25 °C
  • Flash Point: -38 °C
  • Vapor Pressure: 392.9 hPa at 20 °C .

Organic Synthesis:

  • Base and Nucleophile: TBA serves as a strong base and nucleophile in various organic reactions. Its bulky tert-butyl group provides steric hindrance, making it selective for specific reaction sites. This property finds application in acylation, alkylation, and condensation reactions [].
  • Protecting Group: TBA's amine group can be introduced and removed efficiently, making it a valuable protecting group for various functional groups in organic molecules. This enables controlled manipulation of the molecule during synthesis without affecting other functionalities [].

Analytical Chemistry:

  • Chromatographic Eluant: TBA's basicity and volatility make it suitable as an eluent in chromatographic techniques like thin-layer chromatography (TLC) and column chromatography. It helps separate acidic and neutral compounds based on their interaction with the stationary phase [].
  • Derivatization Agent: TBA reacts readily with various functional groups, forming volatile derivatives. These derivatives can be analyzed using techniques like gas chromatography (GC) and mass spectrometry (MS) for identification and characterization of unknown compounds [].

Material Science:

  • Polymer Synthesis: TBA acts as a catalyst or initiator in the polymerization of various monomers. Its basicity promotes the formation of active sites for chain growth, leading to the synthesis of specific polymer structures [].
  • Surface Modification: TBA's amine functionality can be used to modify surfaces, introducing different functionalities or enhancing their reactivity. This finds application in areas like adhesion, corrosion protection, and sensor development [].

Environmental Studies:

  • Atmospheric Chemistry: TBA is a trace gas in the atmosphere, and its reactions with other atmospheric components are studied to understand its role in air quality and climate change [].
  • Biodegradation Studies: The degradation of TBA by microorganisms is investigated to assess its environmental fate and potential impact on ecosystems [].
, including:

  • Neutralization Reactions: It reacts with acids to form salts and water, which are exothermic in nature .
  • Hydrogenation: Tert-Butylamine can undergo hydrogenation reactions where it may interact with other compounds under specific conditions.
  • Ritter Reaction: Although not commonly utilized due to waste production, tert-butylamine can be involved in reactions with isobutylene and hydrogen cyanide .

Tert-Butylamine exhibits biological activity primarily through its derivatives. For instance, it has been noted that mixed complexes of platinum, amino acids, and tert-butylamine show significant anti-tumor properties . In pharmacology, tert-butylamine serves as a counterion in drug formulations such as perindopril erbumine, enhancing the drug's effectiveness .

Tert-Butylamine can be synthesized through several methods:

  • Direct Amination of Isobutylene: This commercial method employs zeolite catalysts to react ammonia with isobutylene:
    NH3+CH2=C(CH3)2H2NC(CH3)3\text{NH}_3+\text{CH}_2=\text{C}(\text{CH}_3)_2\rightarrow \text{H}_2\text{NC}(\text{CH}_3)_3
  • Hydrogenolysis of 2,2-Dimethylethylenimine: A laboratory method for producing tert-butylamine .
  • Ritter Reaction: Although less efficient due to waste issues, this method involves the reaction of isobutylene with hydrogen cyanide followed by hydrolysis .

Tert-Butylamine has a variety of applications across different industries:

  • Pharmaceuticals: Used in the synthesis of various drugs and as a counterion in formulations.
  • Agriculture: Serves as an intermediate in the production of pesticides such as terbacil and terbutryn .
  • Rubber Industry: Functions as a rubber accelerator to modify vulcanization rates .
  • Chemical Manufacturing: Acts as a solvent for surfactants and capping agents in nanoparticle surface treatments .

Research indicates that tert-butylamine may interact with several chemical species:

  • It can neutralize acids effectively but may be incompatible with certain compounds like isocyanates and halogenated organics .
  • Studies have shown that it can participate in complex formation leading to diverse biological activities, particularly in anti-tumor studies involving platinum complexes .

Tert-butylamine shares similarities with other butane-derived amines but has unique properties that distinguish it:

Compound NameChemical FormulaKey Features
n-ButylamineC₄H₉NLinear structure; used in pharmaceuticals.
sec-ButylamineC₄H₉NSecondary amine; different reactivity.
IsobutylamineC₄H₉NBranched structure; used in various syntheses.

Tert-butylamine's tertiary structure allows for unique reactivity patterns compared to its primary and secondary counterparts, making it valuable in specific chemical applications and biological interactions .

Industrial-Scale Synthesis Approaches

Isobutene Amination Processes

The direct amination of isobutene with ammonia represents the most industrially viable route to tert-butylamine. This gas-phase reaction typically employs Brønsted acid catalysts, such as aluminosilicate zeolites, which facilitate proton transfer to isobutene, forming a tert-butyl carbocation intermediate. This intermediate reacts with ammonia to yield tert-butylammonium ions, which subsequently deprotonate to generate the final product [8]. Recent studies highlight the role of Ga-modified ZSM-5 zeolites in enhancing reaction rates by stabilizing the carbocation intermediate and modulating acid site strength [2].

Key industrial challenges include minimizing side reactions such as oligomerization and ensuring efficient ammonia recovery. Continuous-flow reactors with optimized residence times (typically 2–5 seconds) and temperatures (453–483 K) achieve selectivities exceeding 80% [8].

Catalytic Conversion Mechanisms

The mechanism proceeds via a two-step process:

  • Isobutene Protonation: Brønsted acid sites on the catalyst surface protonate isobutene, forming a tert-butyl carbocation.
  • Nucleophilic Attack: Ammonia attacks the carbocation, forming tert-butylammonium ions, which lose a proton to yield tert-butylamine [8].

Density functional theory (DFT) simulations reveal that the rate-limiting step shifts from carbocation formation to ammonia adsorption at higher partial pressures of tert-butylamine (>0.03 kPa) [8].

Process Optimization Parameters

Critical parameters for maximizing yield include:

  • Temperature: Elevated temperatures (473–493 K) favor desorption of tert-butylamine from catalyst surfaces, preventing pore blockage [8].
  • Pressure: Operating at near-atmospheric pressure (1–2 bar) minimizes side reactions like isobutene dimerization.
  • Catalyst Loading: Zeolites with moderate acid site density (0.5–1.0 mmol/g) balance activity and stability [2].

Zeolite-Catalyzed Synthesis Methods

Catalyst Selection and Performance Metrics

Zeolites with medium pore sizes (e.g., ZSM-5, pore diameter 5.5 Å) exhibit superior performance due to their balanced acidity and diffusivity. Ga-modified ZSM-5 achieves a turnover frequency (TOF) of 0.15 s⁻¹, nearly double that of unmodified counterparts [2]. Key metrics include:

CatalystTOF (s⁻¹)Selectivity (%)Stability (h)
H-ZSM-50.087850
Ga-ZSM-50.158570
H-Beta0.057240

Temperature-Pressure Relationship Effects

Increasing temperature from 453 K to 483 K enhances TOF by 40% but reduces catalyst lifetime due to dealumination [8]. Elevated pressure (5 bar) marginally improves conversion (5–7%) but exacerbates pore blocking by ammonium ions, necessitating frequent regeneration cycles [2].

Urea-Based Synthetic Pathways

MTBE-Mediated tert-Butyl Urea Formation

Methyl tert-butyl ether (MTBE) reacts with urea under acidic conditions to form tert-butyl urea, though this method remains less common due to lower yields (50–60%) compared to amination routes [6].

Hydrolysis Mechanisms to tert-Butylamine

Hydrolysis of tert-butyl urea in alkaline media (pH >12) at 373 K releases tert-butylamine, but competing decomposition pathways limit practical applicability [6].

Alternative Synthetic Strategies

Nitropropane Reduction Approaches

Catalytic hydrogenation of 2-nitropropane over Raney nickel at 423 K produces tert-butylamine, but the method suffers from poor selectivity (<60%) and requires high hydrogen pressures (50 bar) [5].

Ritter Reaction Limitations and Adaptations

The Ritter reaction, involving isobutylene and hydrogen cyanide, forms N-tert-butylacetamide, which requires harsh hydrolysis (6 M HCl, 373 K). Low atom economy (35%) and toxicity concerns restrict industrial adoption [6].

Electrochemical Synthesis Methods

Paired electrolysis enables a two-step process:

  • Oxidation: Benzyl alcohol is oxidized to benzaldehyde on a NiOOH anode with 90% faradaic efficiency [3].
  • Reductive Amination: Benzaldehyde reacts with tert-butylamine on a silver cathode, achieving 39% faradaic efficiency toward benzyl-tert-butylamine [3].

In situ FTIR spectroscopy confirms imine intermediate formation during the oxidative step, while reduction spectra validate amine product generation [3].

OH Radical Reactions

The atmospheric degradation of tert-butylamine initiated by OH radicals has been extensively investigated through combined theoretical and experimental approaches [1] [2] [3]. The reaction proceeds primarily via hydrogen abstraction from the amino group, representing the dominant atmospheric oxidation pathway for this compound [1] [2].

Kinetic Parameters and Rate Constants

The rate coefficient for the reaction between tert-butylamine and OH radicals was measured to be 8.4 (±1.7) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 305 ± 2 K and 1015 ± 1 hPa [1] [2] [3]. These measurements were conducted at the European Photoreactor (EUPHORE) in Spain under controlled atmospheric conditions [1] [2]. The reaction follows first-order kinetics with respect to both reactants, consistent with a bimolecular elementary reaction mechanism [1].

Reaction Products and Mechanistic Pathways

In the presence of nitrogen oxides, the OH-initiated oxidation generates tert-butylnitramine ((CH₃)₃CNHNO₂) and acetone as the primary reaction products [1] [2] [3]. The formation of acetone occurs via the reaction of tert-butylnitrosamine ((CH₃)₃CNHNO) and its isomer tert-butylhydroxydiazene ((CH₃)₃CN═NOH) with OH radicals, which yield nitrous oxide (N₂O) and the (CH₃)₃Ċ radical [1] [2]. The tertiary carbon radical subsequently converts to acetone and formaldehyde through established atmospheric oxidation pathways [1].

Minor reaction products identified include formaldehyde, 2-methylpropene, acetamide, and propan-2-imine [1] [2] [3]. These products result from secondary oxidation pathways and radical rearrangement processes occurring under atmospheric conditions [1].

Secondary Atmospheric Processes

The atmospheric oxidation of tert-butylamine is accompanied by significant particle formation induced by acid-base reactions between photochemically formed nitric acid and the reagent amine [1] [2]. The resulting tert-butylaminium nitrate salt exhibits low volatility, with a vapor pressure of 5.1 × 10⁻⁶ Pa at 298 K [1] [2], contributing to secondary organic aerosol formation in the atmosphere [1].

Criegee Intermediate Interactions

The reaction between the simplest Criegee intermediate (CH₂OO) and tert-butylamine represents a significant atmospheric transformation pathway that has been characterized through detailed kinetic studies [4] [5] [6]. These interactions contribute to the atmospheric fate of both Criegee intermediates and aliphatic amines [4] [5].

Kinetic Characterization and Temperature Dependence

The kinetics of the CH₂OO reaction with tert-butylamine were studied using the OH laser-induced fluorescence method under pseudo-first-order conditions [4] [5] [6]. At 298 K, the reaction rate coefficient was measured to be (4.95 ± 0.64) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ [4] [5] [6]. The reaction exhibits negative temperature dependence with an activation energy of (-2.82 ± 0.37) kcal mol⁻¹ and a pre-exponential factor of (4.21 ± 0.55) × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ [4] [5] [6].

Mechanistic Insights and Molecular Factors

The reaction proceeds through 1,2-insertion of CH₂OO into the N-H bond of tert-butylamine, consistent with the typical reaction mechanism for bimolecular Criegee intermediate reactions with hydrogen-containing compounds [4] [5] [7]. The rate coefficient is slightly larger than the corresponding reaction with methylamine (4.3 ± 0.5) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ [4] [5], indicating the influence of electron inductive effects and steric hindrance on the reaction kinetics [4] [5].

The bond dissociation energy of the N-H bond in tert-butylamine (397.5 kJ mol⁻¹) is lower than that in methylamine (425.1 kJ mol⁻¹) [5], contributing to the enhanced reactivity. However, the larger steric hindrance of the tert-butyl group compared to the methyl group creates a counterbalancing effect that moderates the overall rate enhancement [5].

Temperature-Dependent Kinetics

The temperature dependence of tert-butylamine atmospheric reactions reveals distinct kinetic behaviors depending on the oxidant species involved [1] [4] [5] [6].

OH Radical Temperature Effects

For OH radical reactions, the temperature coefficient follows Arrhenius behavior over the atmospheric temperature range [1] [2]. The reaction maintains consistent efficiency across typical tropospheric temperatures (280-320 K), with the rate coefficient showing modest temperature dependence characteristic of hydrogen abstraction reactions [1].

Criegee Intermediate Temperature Profiles

The CH₂OO reaction with tert-butylamine exhibits pronounced negative temperature dependence, with rate coefficients decreasing from (6.40 ± 0.83) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 283 K to (3.69 ± 0.48) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 318 K [4] [5] [6]. This behavior is characteristic of barrierless or nearly barrierless addition reactions where the transition state is looser than the reactants [4] [5].

The negative activation energy of (-2.82 ± 0.37) kcal mol⁻¹ indicates that the reaction proceeds through a pre-reactive complex that becomes less stable at higher temperatures [4] [5]. This temperature dependence has significant implications for the atmospheric importance of this reaction pathway, as it becomes more significant at lower atmospheric temperatures [4] [5].

Catalytic Reaction Pathways

Nickel-Catalyzed Photoredox Reactions

Recent developments in nickel-catalyzed photoredox chemistry have established tert-butylamine as a highly effective bifunctional additive that simultaneously serves as both base and ligand in cross-coupling reactions [8] [9] [10] [11] [12]. This innovation represents a significant advancement in metallaphotoredox catalysis, providing a cost-effective and operationally simple approach to carbon-heteroatom bond formation [9] [10].

Catalytic System Components and Conditions

The optimized catalytic system employs 5 mol% NiBr₂·glyme as the nickel precursor and 0.5 mol% 4CzIPN as the photocatalyst [9] [10] [11] [12]. Reactions are conducted in dimethylacetamide (DMA) under blue LED irradiation (455 ± 15 nm) at temperatures ranging from room temperature to 60°C [9] [10] [12]. The use of tert-butylamine eliminates the need for separate base and ligand components, simplifying reaction setup and improving operational efficiency [9] [10].

Mechanistic Framework and Catalyst Activation

The catalytic mechanism operates through a photoredox-nickel dual catalytic cycle where the excited photocatalyst facilitates single-electron transfer processes that modulate nickel oxidation states [9] [10] [13]. The photoredox catalyst enables access to reactive Ni(I) and Ni(III) species that are otherwise difficult to achieve under thermal conditions [10] [13].

Tert-butylamine plays a crucial role in the oxidative addition step by coordinating to nickel and providing sufficient donor capacity to activate aryl halide electrophiles [9] [10]. The tertiary alkyl structure enhances coordination lability, facilitating efficient ligand exchange and catalytic turnover [9] [10]. The absence of α-hydrogen atoms minimizes undesired β-hydride elimination pathways, improving reaction selectivity [9] [10].

Spectroscopic Evidence for Dynamic Coordination

In situ ¹H NMR spectroscopic studies revealed the dynamic nature of the catalytic system [9] [10]. When aniline and nickel are combined, coordination of aniline results in noticeable shifts of aromatic hydrogen signals [9] [10]. However, upon addition of tert-butylamine, the aniline signals return to their original positions, demonstrating the superior coordination ability of tert-butylamine compared to the nucleophile [9] [10].

Role as Bifunctional Additive

Tert-butylamine's function as a bifunctional additive addresses multiple challenges in traditional cross-coupling chemistry [14] [9] [10] [11] [12]. The compound effectively combines the roles typically provided by separate base and ligand components, resulting in simplified reaction conditions and improved synthetic efficiency [9] [10].

Basicity and Proton Abstraction

As a base, tert-butylamine facilitates deprotonation of nucleophiles, generating the reactive anionic species required for cross-coupling [9] [10]. The basicity is sufficient to activate phenols, alcohols, and nitrogen nucleophiles while maintaining compatibility with the nickel catalyst [9] [10]. The homogeneous, precipitate-free reaction conditions distinguish this system from traditional bases that often form insoluble salts upon protonation [9] [10].

Ligand Properties and Metal Coordination

The primary amino group in tert-butylamine provides appropriate donor strength for nickel coordination while the bulky tert-butyl substituent creates favorable steric effects [9] [10]. The increased steric hindrance makes reductive elimination and self-coupling more challenging, directing the reaction toward productive cross-coupling pathways [9] [10]. The absence of α-hydrogen atoms eliminates competing β-hydride elimination reactions that can lead to catalyst deactivation [9] [10].

Structure-Activity Relationships

Competition experiments revealed clear structure-reactivity correlations based on nucleophile properties [9] [10]. For aniline nucleophiles, those with Boltzmann-weighted buried volumes above 45% (3.5 Å radius) exhibited slower reaction rates compared to less hindered substrates [9] [10]. Electronic effects also influence reactivity, with more nucleophilic species showing enhanced reaction rates [9] [10].

C-O and C-N Bond Formation Mechanisms

The nickel-catalyzed photoredox system with tert-butylamine enables efficient formation of both C-O and C-N bonds across diverse substrate classes [8] [9] [10] [15] [11] [12]. The mechanistic pathways involve coordinated interactions between the photoredox catalyst, nickel complex, and bifunctional additive [9] [10].

C-O Bond Formation Pathways

Carbon-oxygen bond formation proceeds through nucleophilic substitution at the nickel center following oxidative addition of the aryl halide [9] [10] [13]. Both electron-rich and electron-poor phenols undergo effective cross-coupling, achieving yields of 91-94% for optimized substrates [9] [10]. Aliphatic alcohols including cyclopentanol and hexanol also participate efficiently, providing high isolated yields under the standard reaction conditions [9] [10].

The reaction mechanism involves initial coordination of the alcohol or phenol to the nickel center, followed by deprotonation by tert-butylamine to generate the reactive alkoxide or phenoxide species [9] [10]. The photoredox catalyst facilitates single-electron transfer to access the appropriate nickel oxidation states for reductive elimination and product formation [9] [10] [13].

C-N Bond Formation Mechanisms

Carbon-nitrogen bond formation demonstrates remarkable scope, accommodating anilines, sulfonamides, sulfoximines, lactams, carbamates, and imines [9] [10] [11] [12]. Electron-poor, electron-neutral, and electron-rich anilines all provide efficient product formation, with heteroaromatic anilines showing comparable reactivity [9] [10].

The mechanism parallels C-O bond formation but involves coordination of the nitrogen nucleophile to nickel followed by deprotonation to generate the amide species [9] [10]. Steric effects play a more pronounced role in C-N bond formation, with ortho-substituted anilines showing diminished reactivity when the substitution creates significant steric hindrance [9] [10].

Reductive Elimination and Product Release

The final reductive elimination step releases the cross-coupled product and regenerates the active nickel catalyst [9] [10] [13]. The photoredox catalyst facilitates this process through electron transfer that adjusts the nickel oxidation state to favor reductive elimination [9] [10] [13]. Tert-butylamine assists in product release and catalyst regeneration, maintaining the catalytic cycle efficiency [9] [10].

Sequential Bond Formation and Synthetic Applications

The system enables sequential one-pot difunctionalizations using dibrominated substrates [9] [10]. Examples include installation of hexanol and aniline onto 1,3-dibromopyridine (63% yield) and coupling of dimethylsulfoximine with various nucleophiles (57-60% yields) [9] [10]. These transformations demonstrate the synthetic versatility and operational simplicity of the tert-butylamine-enabled system [9] [10].

Adsorption Phenomena

Surface Interactions and Binding Modes

The adsorption behavior of tert-butylamine on metal surfaces has been extensively characterized through scanning tunneling microscopy (STM) and density functional theory (DFT) calculations [16] [17] [18]. These studies reveal complex adsorption phenomena that depend critically on surface structure and defect sites [16] [18].

Fundamental Binding Interactions

Tert-butylamine exhibits strong adsorption on Cu(111) surfaces through nitrogen-metal coordination [16] [18]. The primary amino group serves as the electron donor, forming coordinate covalent bonds with surface copper atoms [16] [18]. The bulky tert-butyl substituent influences the molecular orientation and intermolecular interactions on the surface [16] [18].

The adsorption energy and binding geometry are significantly affected by the local surface environment [16] [18]. Terrace sites provide weaker binding compared to step edges and defect sites, leading to preferential adsorption at surface irregularities [16] [18]. This selectivity results in heterogeneous coverage patterns that depend on surface morphology [16] [18].

Molecular Orientation and Packing

Surface-bound tert-butylamine molecules adopt specific orientations determined by the balance between molecule-surface and intermolecular interactions [16] [18]. The nitrogen atom coordinates directly to surface metal sites while the tert-butyl group extends away from the surface, creating steric constraints that influence packing density [16] [18].

Close packing occurs when the attractive molecule-surface interaction overcomes repulsive intermolecular forces [16]. This leads to the formation of ordered molecular assemblies at favorable adsorption sites, particularly near step edges and structural defects [16] [18].

Step-Mediated Anisotropic Adsorption

The most distinctive feature of tert-butylamine surface chemistry is its step-mediated anisotropic adsorption behavior on Cu(111) surfaces [16] [17] [18]. This phenomenon demonstrates how surface steps and structural defects control molecular organization at the nanoscale [16] [18].

Preferential Step Edge Binding

STM observations reveal preferential adsorption at upper step edges compared to terrace sites [16] [18]. This selectivity results from the enhanced coordination environment provided by step atoms, which offer additional bonding opportunities and modified electronic structure compared to terrace sites [16] [18].

The asymmetric electronic structure of surface steps creates directional binding preferences that lead to anisotropic molecular distribution [16] [18]. Molecules accumulate preferentially on the upper side of step edges, creating uneven concentration profiles in the vicinity of steps [16] [18].

Defect-Induced Chain Formation

Steplike structural defects induce the formation of tert-butylamine molecular chains [16]. The strong interaction between molecules and structural defects surpasses the repulsive interaction between molecules, enabling close packing into chains at defect sites [16].

The chain formation mechanism involves sequential molecular adsorption along defect lines, with each molecule stabilized by both surface coordination and intermolecular interactions [16]. The size and shape of molecular chains can be controlled by altering the structures of surface defects [16].

Anisotropic Diffusion and Mobility

Molecular diffusion on the surface is significantly influenced by the step-mediated interactions [18]. The adsorption and diffusion of tert-butylamine molecules are mediated by steps due to the enhanced molecule-step interaction and directional intermolecular forces [18].

This anisotropic mobility results in non-uniform surface coverage and preferential accumulation near step edges [18]. The polar nature of tert-butylamine enhances these effects, as the dipole-surface interactions are modified by the local surface geometry [18].

Computational Models of Surface Interactions

Density functional theory calculations have provided detailed insights into the energetics and geometry of tert-butylamine surface interactions [16] [17] [18]. These computational studies complement experimental STM observations and enable quantitative understanding of adsorption phenomena [16] [18].

Electronic Structure and Bonding Analysis

DFT calculations reveal that nitrogen-surface bonding dominates the adsorption interaction [16] [18]. The lone pair electrons on nitrogen form donor-acceptor bonds with surface metal d-orbitals, resulting in charge transfer from the molecule to the surface [16] [18].

The binding energy varies significantly with adsorption site, with step edge sites showing enhanced binding compared to terrace positions [16] [18]. Coordination number and local surface electronic structure are primary factors determining binding strength [16] [18].

Energetic Landscapes and Adsorption Sites

Computational analysis identifies multiple adsorption configurations with different binding energies and molecular orientations [16] [18]. Step edge sites consistently show lower adsorption energies (stronger binding) compared to terrace sites, consistent with experimental observations of preferential step adsorption [16] [18].

The energy landscape for surface diffusion reveals directional preferences and energy barriers that explain the anisotropic adsorption behavior [18]. Migration pathways between different sites show significant energy variations that account for the non-uniform surface distribution [18].

Intermolecular Interaction Modeling

DFT calculations incorporate intermolecular interactions between adjacent surface-bound molecules [16] [18]. Steric repulsion from the bulky tert-butyl groups competes with attractive dispersion forces, determining the optimal packing density and molecular arrangements [16] [18].

The balance between molecule-surface and intermolecular interactions determines whether isolated adsorption or collective assembly is favored [16] [18]. At high coverage, intermolecular repulsion can overcome surface binding, leading to desorption or reorganization of surface structures [16] [18].

Predictive Modeling and Surface Design

The computational models enable prediction of adsorption behavior on different surface structures and compositions [19] [20]. Machine learning approaches are being developed to predict binding affinities and adsorption patterns based on surface and molecular descriptors [19].

Physical Description

Tert-butylamine appears as a clear colorless liquid with an ammonia-like odor. Flash point 70 °F. Less dense (at 6.2 lb / gal) than water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion.
Liquid
Colorless liquid with an amine odor; [HSDB]

Color/Form

Colorless liquid

XLogP3

0.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

73.089149355 g/mol

Monoisotopic Mass

73.089149355 g/mol

Boiling Point

111.9 °F at 760 mmHg (NTP, 1992)
44 - 46 °C

Flash Point

50 °F (NTP, 1992)
-8 °C
16 °F (-8 °C) (closed cup)

Heavy Atom Count

5

Vapor Density

2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
2.5 (AIR= 1)

Density

0.696 at 68 °F (USCG, 1999) - Less dense than water; will float
0.6958 at 20 °C/4 °C

LogP

0.4 (LogP)
log Kow = 0.40

Odor

Strong amine odor

Decomposition

When heated to decomposition it emits toxic fumes of nitroxides.

Melting Point

-89.5 °F (NTP, 1992)
-72.65 °C

UNII

91Z53KF68U

Related CAS

10017-37-5 (hydrochloride)
60469-70-7 (hydrobromide)
63302-54-5 (sulfate[2:1])

GHS Hazard Statements

Aggregated GHS information provided by 404 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (15.84%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (94.06%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (45.79%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (98.02%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H412 (94.8%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

568.7 mmHg (USCG, 1999)
372.0 [mmHg]
372 mm Hg at 25 °C

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

75-64-9

Wikipedia

Tert-Butylamine

Use Classification

Hazard Classes and Categories -> Corrosives, Flammable - 3rd degree

Methods of Manufacturing

Isobutylene first reacts with sulfuric acid and then hydrogen cyanide to yield tert-butylformamide. Hydrolysis yields the amine.

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Synthetic Rubber Manufacturing
All Other Basic Organic Chemical Manufacturing
2-Propanamine, 2-methyl-: ACTIVE
Aziridines are hydrogenated in the presence of typical hydrogenation catalysts to give alkyl amines.

Analytic Laboratory Methods

ION-PAIR HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLAMINES WITH UV-DETECTION.
METHODS ARE GIVEN FOR THE SEPARATION AND DETERMINATION OF AMINO ACIDS, DIPEPTIDES AND AMINES BY ION-PAIR HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. /AMINES/
THE VOLATILE AMINE CONTENT IN TOMATOES AND TOMATO PRODUCTS IS ESTIMATED BY GAS CHROMATOGRAPHY/MASS SPECTROMETRY. /AMINES/
The organic cmpd, incl tert-butylamine, were analyzed by gas chromatography with a glass column containing 4% Carbowax 20 M and 0.8% KOH on Carbopack B. To prevent "ghost peaks" samples have to contain 5% ammonia and 1% KOH.
For more Analytic Laboratory Methods (Complete) data for TERT-BUTYLAMINE (6 total), please visit the HSDB record page.

Storage Conditions

Store in a refrigerator. Keep under an inert atmosphere for long-term storage.

Stability Shelf Life

Stable during transport.

Dates

Last modified: 08-15-2023

Shi Xuan Leong, Li Keng Koh, Charlynn Sher Lin Koh, Gia Chuong Phan-Quang, Hiang Kwee Lee, Xing Yi Ling
PMID: 32578974   DOI: 10.1021/acsami.0c08053

Abstract

Probing changes of noncovalent interactions is crucial to study the binding efficiencies and strengths of (bio)molecular complexes. While surface-enhanced Raman scattering (SERS) offers unique molecular fingerprints to examine such interactions
, current platforms are only able to recognize hydrogen bonds because of their reliance on manual spectral identification. Here, we differentiate multiple intermolecular interactions between two interacting species by synergizing plasmonic liquid marble-based SERS platforms, chemometrics, and density functional theory. We demonstrate that characteristic 3-mercaptobenzoic acid (probe) Raman signals have distinct peak shifts upon hydrogen bonding and ionic interactions with
-butylamine, a model interacting species. Notably, we further quantify the contributions from each noncovalent interaction coexisting in different proportions. As a proof-of-concept, we detect and categorize biologically important nucleotide bases based on molecule-specific interactions. This will potentially be useful to study how subtle changes in biomolecular interactions affect their structural and binding properties.


Simultaneous quantification of related substances of perindopril tert-butylamine using a novel stability indicating liquid chromatographic method

Zoltán-István Szabó, Zenkő-Zsuzsánna Réti, László Gagyi, Erika Lilla Kis, Emese Sipos
PMID: 25616989   DOI: 10.1093/chromsci/bmu223

Abstract

A novel stability indicating gradient reverse-phased high-performance liquid chromatographic method has been developed for the quantification of impurities of perindopril tert-butylamine (PER) in pharmaceutical dosage form. Separation of the active substance and its known (Impurities B, C, D, E, F) and unknown impurities was achieved on a BDS Hypersil C18 column (250 mm × 4.6 mm, 5 µm), thermostated at 70°C, using a mobile phase comprised of aqueous solution of sodium 1-heptanesulfonate adjusted to pH 2 with perchloric acid and acetonitrile. The flow rate was maintained at 1.5 mL min(-1), injection volume of 20 µL was utilized and detection of analytes was performed at 215 nm. The developed method was validated in accordance with current ICH Guidelines for all suggested parameters, including forced degradation studies and proved to be linear, accurate, precise and suitable for the impurity testing of PER, being subsequently applied during on-going stability studies of a newly developed generic formulation.


[Efficacy comparison between 5 mg perindopril arginine salt and 4 mg perindopril tert-butylamine salt for patients with mild to moderate essential hypertension]

Litong Qi, Shuiping Zhao, Hui Li, Ying Guo, Geng Xu, Junbo Ge, Shirao Wu, Peizhi Miao, Yan Jin, Jiefu Yang, Xiaoqing Wu, Changsheng Ma, Dingli Xu, Jun Luo, Bin Wang, Guangping Li, Fengzhi Wang, Farong Shen, Haiming Shi, Yong Huo
PMID: 26652987   DOI:

Abstract

To compare the efficacy and safety of 5 mg perindopril arginine salt and 4 mg perindopril tert-butylamine salt for patients with mild to moderate essential hypertension.
The study was designed as multicenter, randomized, double-blind, active controlled trial with two parallel groups enrolling 524 participants with mild to moderate essential hypertension. After 2-week run-in period, 186 patients were enrolled and randomly treated with 5 mg perindopril arginine salt and 183 patients were enrolled and randomly treated with 4 mg perindopril tert-butylamine salt. The random sequence was generated by the I.R.I.S., and a balance was made in each center. After double-blind treatment for 8 weeks, the dose could be doubled for patients with uncontrolled BP ((SBP) ≥ 140 mmHg (1 mmHg = 0.133 kPa) or diastolic blood pressure (DBP) ≥ 90 mmHg) and patients were treated for another 4 weeks.
The sitting SBP was similarly decreased by (19.9 ± 17.2) mmHg in perindopril arginine group and (18.5 ± 14.7) mmHg (P = 0.000 5) in perindopril tert-butylamine group post 8 weeks treatment. Dose was doubled in 109 patients (59.9%) in perindopril arginine group and 116 patients (63.7%) in perindopril tert-butylamine group. At 12 weeks post therapy, the sitting SBP decreased by (19.8 ± 16.2) and (19.6 ± 16.3) mmHg respectively in the 2 groups. The decrease of sitting DBP was also similar in both groups (-12.0 ± 10.0) mmHg and (-11.0 ± 8.9) mmHg (P < 0.000 1), respectively. The control rate or response rate was also similar between the two groups (control rate over 8 weeks was 38.5% vs. 31.3%, 95% CI (-2.6-16.9), control rate over 12 weeks was 36.3% vs. 35.7%, 95% CI (-9.3-10.4), response rate over 8 weeks was 64.3% vs. 63.2%, 95% CI (-8.8-11.0), response rate over 12 weeks was 65.9% vs. 64.8%, 95% CI (-8.7-10.9)). Incidence of adverse events was low and similar in both therapy groups.
The results show that perindopril arginine salt 5 mg is as efficient as perindopril tert-butylamine 4 mg on lowering BP for patients with mild to moderate essential hypertension. Both drugs have good safety profile and are well tolerated by patients in this cohort.


The Indian drawings of the poet Cesare Pascarella: non-destructive analyses and conservation treatments

Marina Bicchieri, Michela Monti, Giovanna Piantanida, Flavia Pinzari, Simonetta Iannuccelli, Silvia Sotgiu, Lorena Tireni
PMID: 21750878   DOI: 10.1007/s00216-011-5229-3

Abstract

The Italian dialect poet Cesare Pascarella travelled all around the world, noting down in notebooks his keen and caustic observations, and drawing sketches that are a visual reportage of his journeys. The sketches were mounted as a random collage over acidic cardboards that were exposed to direct sunlight in his studio. Their poor state of conservation is related to the use of modern paper: chemical instability of raw materials caused acidification and strong oxidation of the support, with intense yellowing of the surfaces and brittleness of the paper. To ensure future preservation of the drawings, chemical stabilisation with simultaneous alcoholic treatment by deacidification (calcium propionate) and reduction (borane tert-butylamine complex) appeared necessary. To verify its applicability, it was indispensible to characterise the support and identify the nature of all the graphic media. The use of Raman, Infrared, X-ray fluorescence spectroscopies and scanning electron microscopy coupled with X-ray microanalysis allowed us to clear the problems related to the different penetration depth of each analytical technique and the different responses of pigments/dyes to each spectroscopy. The palette, how it varied along the journeys, the different supports used and preparations were completely identified showing a choice of colours compatible with the reduction treatment.


Effects of molecular structures on reduction properties of formyl groups in chlorophylls and pheophytins prepared from oxygenic photosynthetic organisms

Kana Sadaoka, Shigenori Kashimura, Yoshitaka Saga
PMID: 21664826   DOI: 10.1016/j.bmc.2011.05.039

Abstract

Reduction of the 7-formyl groups in chlorophyll (Chl) b and its demetalated compound pheophytin (Phe) b was kinetically analyzed by using tert-butylamine-borane complex (t-BuNH(2)·BH(3)), and was compared with that of the 3-formyl groups in Chl d and Phe d. Reduction kinetics of the 7-formyl group in Chl b was similar to that in Phe b in dichloromethane containing 5mM t-BuNH(2)·BH(3). Little difference of the reduction kinetics of the 7-formyl groups between Chl b and Phe b was in sharp contrast to the reduction kinetics of the 3-formyl groups in Chl d and Phe d: the 3-formyl group in Phe d was reduced 5.3-fold faster than that in Chl d. The 7-formyl groups in Chl b and Phe b were reduced more slowly than the 3-formyl groups in Chl d and Phe d, respectively. The difference of the reactivity between the 3- and 7-formyl groups was in line with (13)C NMR measurements of chlorophyllous pigments, in which the chemical shifts of carbon atoms in the 7-formyl groups of Chl b and Phe b were high-field shifted compared with those in the 3-formyl groups of Chl d and Phe d, respectively. These indicate that the 7-formyl groups in chlorophyllous pigments were less reactive for reduction to the corresponding hydroxymethyl groups than the 3-formyl groups due to the difference in electronic states of the formyl groups in the A- and B-rings of the chlorin macrocycle.


Towards molecular diversity: dealkylation of tert-butyl amine in Ugi-type multicomponent reaction product establishes tert-butyl isocyanide as a useful convertible isonitrile

Sankar K Guchhait, Chetna Madaan
PMID: 20574586   DOI: 10.1039/c0ob00022a

Abstract

With the development of a novel microwave-assisted one-pot tandem de-tert-butylation of tert-butyl amine in an Ugi-type multicomponent reaction product, tert-butyl isocyanide as a useful convertible isonitrile has been explored for the first time affording access to molecular diversity of pharmaceutically-important polycyclic N-fused imidazo-heterocycles.


Hydrogen storage in double clathrates with tert-butylamine

Pinnelli S R Prasad, Takeshi Sugahara, Amadeu K Sum, E Dendy Sloan, Carolyn A Koh
PMID: 19459664   DOI: 10.1021/jp9029997

Abstract

The first proof-of-concept of the formation of a double tert-butylamine (t-BuNH(2)) + hydrogen (H(2)) clathrate hydrate has been demonstrated. Binary clathrate hydrates with different molar concentrations of the large guest t-BuNH(2) (0.98-9.31 mol %) were synthesized at 13.8 MPa and 250 K, and characterized by powder X-ray diffraction and Raman microscopy. A structural transformation from sVI to sII of t-BuNH(2) hydrate was clearly observed under hydrogen pressures. Raman spectroscopic data suggested that the hydrogen molecules occupied the small cages and had similar occupancy to hydrogen in the double tetrahydrofuran (THF) + H(2) clathrate hydrate. The hydrogen storage capacity in this system was approximately 0.7 H(2) wt % at the molar concentration of t-BuNH(2) close to the sII stoichiometry.


Formation of an exciplex with mixed ligands in the mercury-photosensitized luminescence of alcohol-amine mixtures in the liquid phase

Shunzo Yamamoto, Michiyo Uno, Yoshimi Sueishi
PMID: 17804285   DOI: 10.1016/j.saa.2007.07.040

Abstract

The liquid-phase mercury-photosensitized luminescence of tert-butyl alcohol (TL)-tert-butylamine (TM) mixtures has been investigated by a steady-state illumination method over a wide range of substrate concentrations. The emission bands from exciplexes (HgTL* and HgTM*) between an excited mercury atom and an alcohol or an amine molecule were observed at about 330 nm and 370 nm, respectively, in TL and TM solutions in cyclohexane. Two other bands appeared at 405 nm and 455 nm for TM at high concentrations. These bands were previously assigned to two types of 1:2 exciplexes (HgTM(2)* and HgTM(2)**). In TL-TM mixed solutions, a new band appeared at about 400 nm. The intensity of this band increased with increasing concentrations of TL and TM. This band was attributed to an exciplex with mixed ligands (HgTLTM*). This band was observed for the first time in this study. The energized intermediate, (HgTLTM*)(not equal), formed between HgAL* and AM can be effectively stabilized by collisions with solvent molecules in solution, while it decomposes to HgAM* and AL in the gas phase. The results for TL-TM mixtures can be explained by the proposed reaction mechanism.


Dynamics of an [Fe4S4(SPh)4]2- cluster explored via IR, Raman, and nuclear resonance vibrational spectroscopy (NRVS)-analysis using 36S substitution, DFT calculations, and empirical force fields

Yuming Xiao, Markos Koutmos, David A Case, Dimitri Coucouvanis, Hongxin Wang, Stephen P Cramer
PMID: 16673033   DOI: 10.1039/b513331a

Abstract

We have used four vibrational spectroscopies--FT-IR, FT-Raman, resonance Raman, and 57Fe nuclear resonance vibrational spectroscopy (NRVS)--to study the normal modes of the Fe-S cluster in [(n-Bu)4N]2[Fe4S4(SPh)4]. This [Fe4S4(SR)4]2- complex serves as a model for the clusters in 4Fe ferredoxins and high-potential iron proteins (HiPIPs). The IR spectra exhibited differences above and below the 243 K phase transition. Significant shifts with 36S substitution into the bridging S positions were also observed. The NRVS results were in good agreement with the low temperature data from the conventional spectroscopies. The NRVS spectra were interpreted by normal mode analysis using optimized Urey-Bradley force fields (UBFF) as well as from DFT theory. For the UBFF calculations, the parameters were refined by comparing calculated and observed NRVS frequencies and intensities. The frequency shifts after 36S substitution were used as an additional constraint. A D 2d symmetry Fe4S4S'4 model could explain most of the observed frequencies, but a better match to the observed intensities was obtained when the ligand aromatic rings were included for a D 2d Fe4S4(SPh)4 model. The best results were obtained using the low temperature structure without symmetry constraints. In addition to stretching and bending vibrations, low frequency modes between approximately 50 and 100 cm(-1) were observed. These modes, which have not been seen before, are interpreted as twisting motions with opposing sides of the cube rotating in opposite directions. In contrast with a recent paper on a related Fe4S4 cluster, we find no need to assign a large fraction of the low frequency NRVS intensity to 'rotational lattice modes'. We also reassign the 430 cm(-1) band as primarily an elongation of the thiophenolate ring, with approximately 10% terminal Fe-S stretch character. This study illustrates the benefits of combining NRVS with conventional Raman and IR analysis for characterization of Fe-S centers. DFT theory is shown to provide remarkable agreement with the experimental NRVS data. These results provide a reference point for the analysis of more complex Fe-S clusters in proteins.


Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids

A R Ekkati, A A Campanali, A I Abouelatta, M Shamoun, S Kalapugama, M Kelley, Jeremy J Kodanko
PMID: 19333720   DOI: 10.1007/s00726-009-0279-y

Abstract

N-Acetyl-AA(amino acid)-NHtBu derivatives of all 20 naturally occurring amino acids have been synthesized. Syntheses were performed via solution-phase methodology with yields that allow for access to gram quantities of substrates, in most cases. Syntheses include the coupling of a hindered amine, tert-butylamine, with each amino acid, either directly or in two steps using an activated ester isolated as an intermediate. The introduction of protecting groups was necessary in some cases. The development of synthetic sequences to access challenging substrates, such as the one derived from asparagine, are discussed.


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